

1-Morpholinocyclooctene: Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name: 4-(1-Cycloocten-1-yl)morpholine

CAS No.: 17344-01-3

Cat. No.: B098612

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Executive Summary

1-Morpholinocyclooctene (also known as **4-(1-cycloocten-1-yl)morpholine**) is a bicyclic enamine intermediate critical for the functionalization of medium-sized rings. Unlike its 5- and 6-membered analogs, this compound exhibits unique conformational properties driven by the transannular strain of the cyclooctane ring system. It serves as a potent nucleophile in Stork enamine alkylations, acylation reactions, and 1,3-dipolar cycloadditions, enabling the synthesis of complex sulfonyl amidines and ring-expanded lactones.

Part 1: Physicochemical Profile[1]

The following data characterizes the pure enamine species. Researchers must note that this compound is moisture-sensitive and will hydrolyze back to cyclooctanone and morpholine if exposed to ambient humidity.

Property	Value	Notes
IUPAC Name	4-(1-cycloocten-1-yl)morpholine	
CAS Number	10366-02-6 (Generic for 1-morpholinocycloalkenes; specific C8 analog often referenced by structure)	Verify via internal inventory; often synthesized in situ.[1]
Molecular Formula	C ₁₂ H ₂₁ NO	
Molecular Weight	195.30 g/mol	
Boiling Point	106–108 °C @ 0.5 Torr	High vacuum distillation required [1].
Appearance	Colorless to pale yellow viscous oil	Darkens upon oxidation/hydrolysis.
Solubility	Soluble in Toluene, THF, CH ₂ Cl ₂ , Et ₂ O	Reacts with protic solvents (H ₂ O, MeOH).

Part 2: Mechanistic Foundation & Synthesis

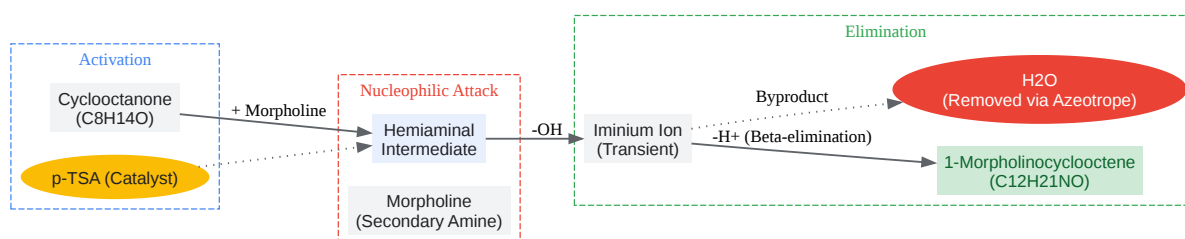
The Stork Enamine Synthesis

The formation of 1-morpholinocyclooctene proceeds via the acid-catalyzed condensation of cyclooctanone and morpholine. This is a reversible equilibrium driven to completion by the azeotropic removal of water (Dean-Stark method).[2]

Why Morpholine? Morpholine is preferred over pyrrolidine for medium-ring ketones when a slightly less reactive, more controllable enamine is required. The oxygen atom in the morpholine ring reduces the basicity of the nitrogen lone pair via inductive withdrawal, stabilizing the resulting enamine against rapid polymerization, which is a risk with the highly reactive cyclooctanone ring.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed dehydration pathway converting the ketone to the enamine.



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Figure 1: Acid-catalyzed mechanism for the formation of 1-morpholinocyclooctene. The critical step is the beta-elimination of the proton to form the double bond.

Part 3: Experimental Protocol

Protocol: Synthesis of 1-Morpholinocyclooctene

Objective: Preparation of 50 mmol scale enamine for immediate use or distillation.

Reagents:

- Cyclooctanone (6.31 g, 50 mmol)
- Morpholine (6.53 g, 75 mmol, 1.5 equiv)
- p-Toluenesulfonic acid monohydrate (p-TSA) (0.48 g, 2.5 mmol, 5 mol%)
- Toluene (anhydrous, 100 mL)

Equipment:

- 250 mL Round-bottom flask (RBF)
- Dean-Stark trap^[2]
- Reflux condenser^[3]
- Nitrogen/Argon inlet

Step-by-Step Methodology:

- **Setup:** Assemble the RBF, Dean-Stark trap, and condenser. Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar) to ensure anhydrous conditions.
- **Charging:** Add cyclooctanone, morpholine, and p-TSA to the RBF. Dissolve in 100 mL of toluene.
- **Reflux:** Heat the mixture to a vigorous reflux (oil bath ~130 °C). Ensure toluene is condensing and filling the trap.
- **Water Removal:** Monitor the water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (approx. 4–14 hours depending on scale and humidity) ^[1].
- **Concentration:** Cool the mixture to room temperature. Remove the toluene and excess morpholine under reduced pressure (rotary evaporator).
- **Purification (Critical):**
 - **For crude use:** The residue can often be used directly in alkylation steps if excess amine is not detrimental.
 - **For isolation:** Perform a vacuum distillation. Collect the fraction boiling at 106–108 °C / 0.5 Torr.
 - **Storage:** Store under inert atmosphere at -20 °C. The compound hydrolyzes rapidly in air.

Part 4: Advanced Applications

1,3-Dipolar Cycloaddition (Sulfonyl Amidine Synthesis)

1-Morpholinocyclooctene is a superior substrate for reacting with sulfonyl azides to form sulfonyl amidines. This reaction proceeds without a catalyst at room temperature, leveraging the high nucleophilicity of the enamine double bond [2].

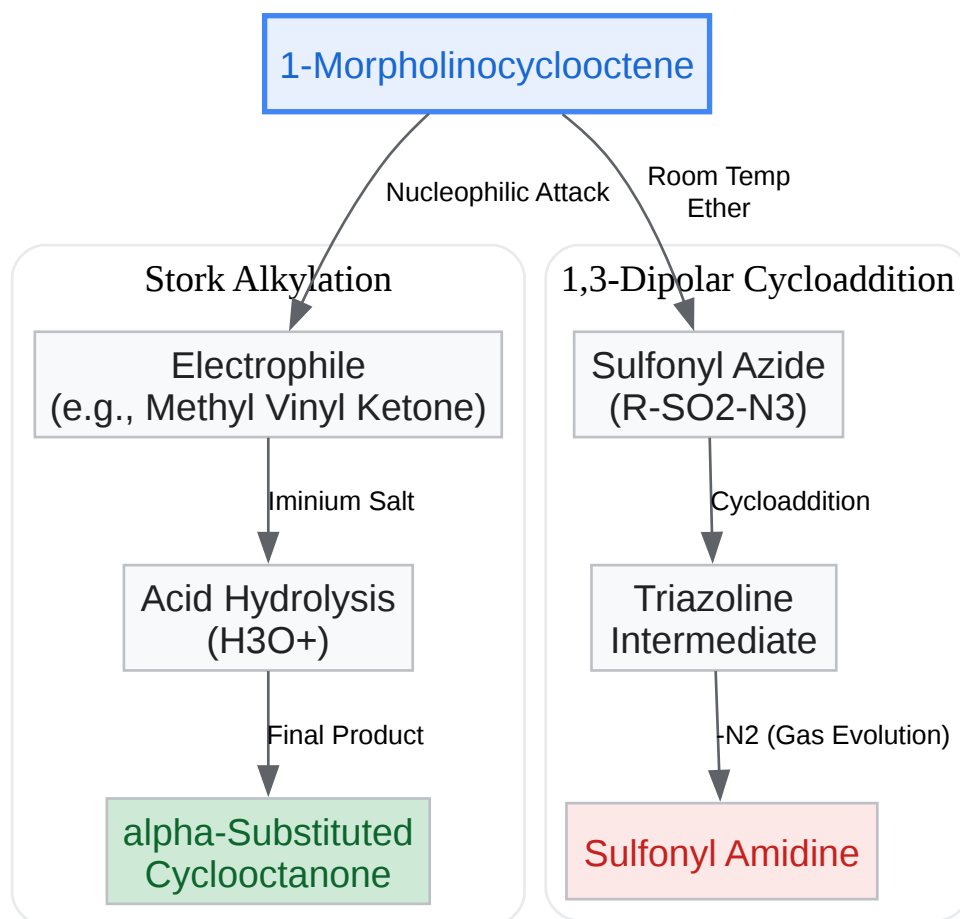
Workflow:

- Reactants: Mix 1-morpholinocyclooctene (1 equiv) with a sulfonyl azide (e.g., tosyl azide, 1 equiv) in dry ether or CH₂Cl₂.
- Observation: Evolution of N₂ gas indicates the decomposition of the triazoline intermediate.
- Outcome: Rearrangement yields the sulfonyl amidine with high stereoselectivity.[4]

Ring Expansion (Lactone Synthesis)

The enamine can be subjected to oxidative cleavage or reaction with specific electrophiles to generate ring-expanded products, such as macrocyclic lactones, which are valuable in fragrance and musk chemistry [1].

Application Workflow Diagram



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Figure 2: Divergent synthetic pathways for 1-morpholinocyclooctene: Classical Stork alkylation (left) and Sulfonyl Amidine synthesis (right).

References

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